

In-Depth Technical Guide: MM-589 Binding Affinity to WDR5

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Compound of Interest

Compound Name: MM-589 TFA

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the macrocyclic peptidomimetic inhibitor, MM-589, to the WD repeat-containing protein 5 (WDR5). The document details the quantitative binding data, the experimental methodologies employed for its determination, and the relevant signaling pathways, presented in a format tailored for researchers and professionals in drug development.

Quantitative Binding Affinity and Inhibitory Activity of MM-589

MM-589 is a highly potent and cell-permeable inhibitor that targets the protein-protein interaction between WDR5 and Mixed Lineage Leukemia (MLL) protein.^{[1][2][3][4][5]} Its binding affinity and inhibitory capabilities have been quantified through various biochemical and cellular assays.

Parameter	Value	Target/System	Assay Type
IC50	0.90 nM	WDR5	Biochemical
Ki	< 1 nM	WDR5	Biochemical
IC50	12.7 nM	MLL H3K4 Histone Methyltransferase (HMT) Activity	Biochemical
IC50	0.21 µM	MOLM-13 (human leukemia cell line)	Cellular
IC50	0.25 µM	MV4-11 (human leukemia cell line)	Cellular
IC50	8.6 µM	HL-60 (human leukemia cell line)	Cellular

Experimental Protocols

The determination of MM-589's binding affinity and inhibitory activity involves sophisticated biochemical assays. The following sections provide detailed methodologies for the key experiments cited.

Fluorescence Polarization (FP) Assay for WDR5 Binding

This competitive binding assay measures the displacement of a fluorescently labeled MLL-derived peptide from WDR5 by a test compound (e.g., MM-589).

Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger molecule (WDR5), its tumbling is restricted, leading to an increase in fluorescence polarization. A competing inhibitor will displace the tracer, causing a decrease in polarization.

Materials:

- WDR5 Protein: Purified recombinant human WDR5.

- **Fluorescent Tracer:** A synthetic peptide derived from the MLL WDR5-interaction (WIN) motif, labeled with a fluorophore (e.g., FITC).
- **Assay Buffer:** For example, 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20.
- **Test Compound:** MM-589 serially diluted.
- **Microplate:** Low-binding, black, 384-well microplate.
- **Plate Reader:** Equipped with fluorescence polarization optics.

Procedure:

- Prepare serial dilutions of MM-589 in the assay buffer.
- Add a fixed concentration of WDR5 protein and the fluorescent tracer to each well of the microplate.
- Add the serially diluted MM-589 or vehicle control to the wells.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
- Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

AlphaLISA Assay for MLL Histone Methyltransferase (HMT) Activity

This assay quantifies the enzymatic activity of the MLL complex and the inhibitory effect of compounds like MM-589.

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based immunoassay. Donor and Acceptor beads are brought into proximity through a

specific biological interaction. Upon laser excitation of the Donor bead, singlet oxygen is generated, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent signal. In this context, the assay measures the methylation of a biotinylated histone H3 peptide by the MLL complex.

Materials:

- MLL Complex: Reconstituted MLL core complex (containing MLL1, WDR5, RbBP5, and ASH2L).
- Substrate: Biotinylated histone H3 peptide (e.g., H3 1-21).
- Methyl Donor: S-adenosylmethionine (SAM).
- Detection Antibody: An antibody specific for the methylated histone mark (e.g., anti-H3K4me2/3) conjugated to AlphaLISA Acceptor beads.
- Streptavidin-coated Donor Beads.
- Assay Buffer: For example, 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.005% BSA.
- Test Compound: MM-589 serially diluted.
- Microplate: White, 384-well microplate.
- Plate Reader: Alpha-enabled plate reader.

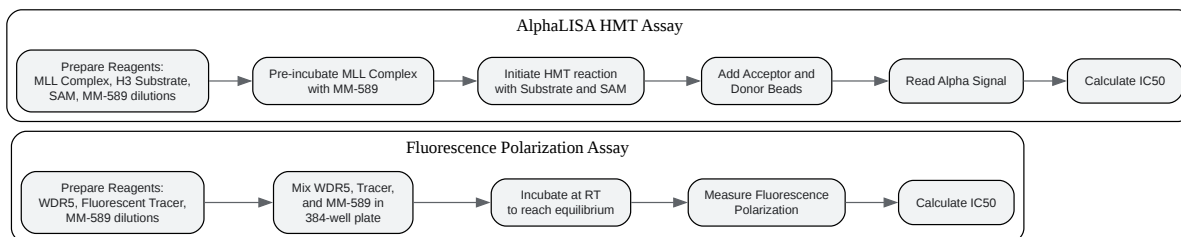
Procedure:

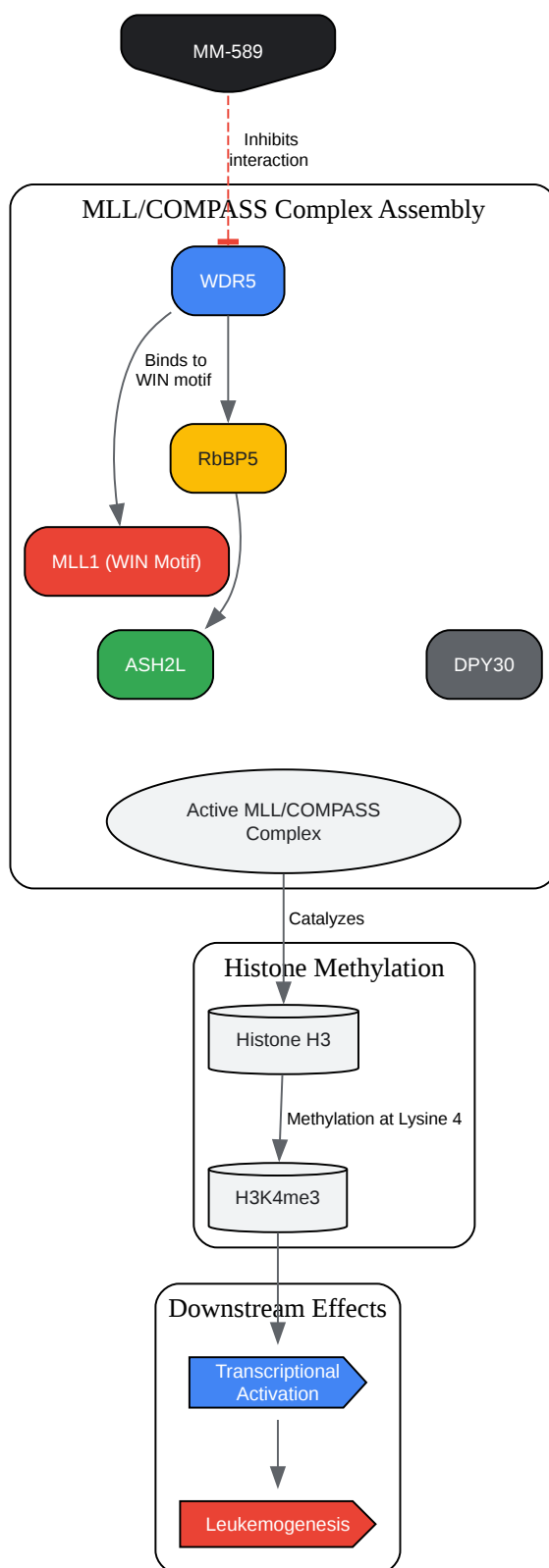
- Pre-incubate the MLL complex with serially diluted MM-589 for a defined period (e.g., 15 minutes) at room temperature.
- Initiate the methyltransferase reaction by adding the biotinylated histone H3 substrate and SAM.
- Incubate the reaction mixture at room temperature for a specific duration (e.g., 60 minutes).

- Stop the reaction and add the anti-methylated H3 antibody-conjugated Acceptor beads.
- Incubate for a further period (e.g., 60 minutes) to allow for antibody-antigen binding.
- Add the Streptavidin-coated Donor beads in subdued light.
- Incubate for a final period (e.g., 30 minutes) in the dark.
- Read the plate on an Alpha-enabled plate reader.
- Calculate the IC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for determining binding affinity and the signaling pathway involving the WDR5-MLL interaction.





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